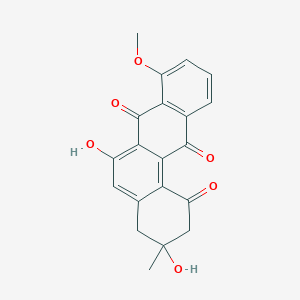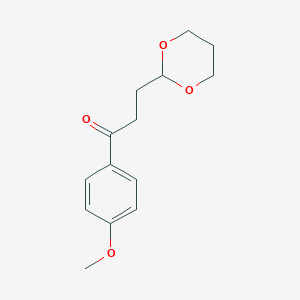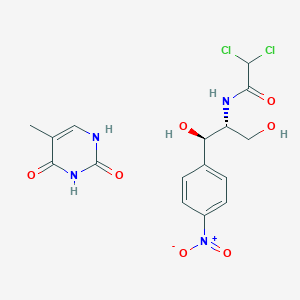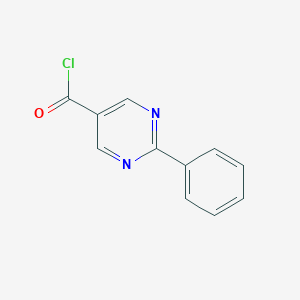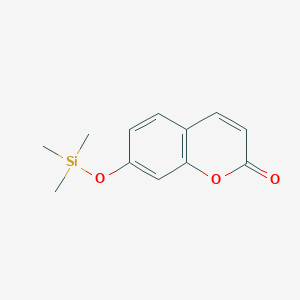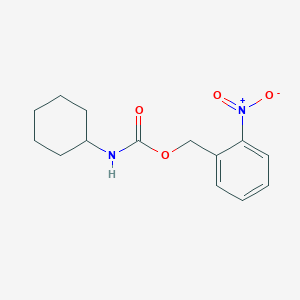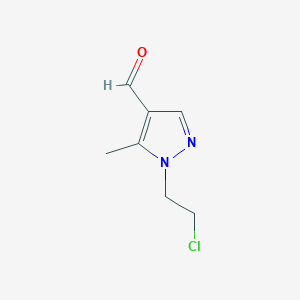
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde, also known as CMPC, is a synthetic chemical compound that has been widely used in scientific research. It has been used in a variety of applications, from drug synthesis to biochemistry and physiology. CMPC is a versatile compound that can be used as a starting material in organic synthesis, as a reactant in organic reactions, and as a reagent in biochemical reactions.
Wissenschaftliche Forschungsanwendungen
- Application: Cyclic polymers are a unique class of macromolecules with potential applications in various fields .
- Method: The synthesis of cyclic polymers involves representative synthetic strategies for making cyclic polymers and their derivative topological polymers with more complex structures .
- Results: Significant advances have been made to prepare these fascinating polymers, which allow for the exploration of their topological effects .
- Application: This compound is used in various chemical reactions as a reagent .
- Method: The specific method of application would depend on the reaction it’s being used in .
- Results: The outcomes would also depend on the specific reaction .
Cyclic Polymers
1-(2-Chloroethyl)piperidine Hydrochloride
WO3/Al2O3/Graphite Gas Sensor
- Application: 2-Chloroethanol, also called ethylene chlorohydrin or glycol chlorohydrin, is an organic chemical compound used in various applications. The molecule is bifunctional, consisting of both an alkyl chloride and an alcohol functional group .
- Method: 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results: 2-Chloroethanol was once produced on a large scale as a precursor to ethylene oxide .
- Application: Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Method: The specific method of application would depend on the reaction it’s being used in .
- Results: The outcomes would also depend on the specific reaction .
2-Chloroethanol
Chloroethyl Chloroformate
1-(2-chloroethyl)-5-nitriminotetrazolate Monohydrate
- Application: 2-Chloroethanol, also called ethylene chlorohydrin or glycol chlorohydrin, is an organic chemical compound with the chemical formula HOCH 2 CH 2 Cl and the simplest beta-halohydrin (chlorohydrin). This colorless liquid has a pleasant ether-like odor. It is miscible with water. The molecule is bifunctional, consisting of both an alkyl chloride and an alcohol functional group .
- Method: 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results: 2-Chloroethanol was once produced on a large scale as a precursor to ethylene oxide .
- Application: Chloroethyl chloroformates ( chemical formula: C 3 H 4 Cl 2 O 2) are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Method: The specific method of application would depend on the reaction it’s being used in .
- Results: The outcomes would also depend on the specific reaction .
2-Chloroethanol
Chloroethyl Chloroformate
1-(2-chloroethyl)-5-nitriminotetrazolate Monohydrate
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDCNHFMCCQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548821 |
Source


|
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120842-55-9 |
Source


|
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120842-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
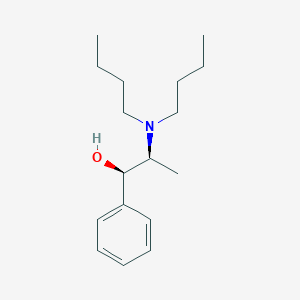
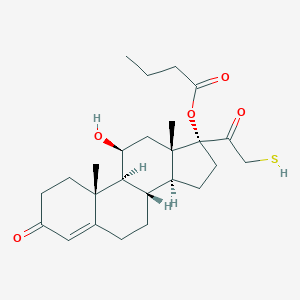
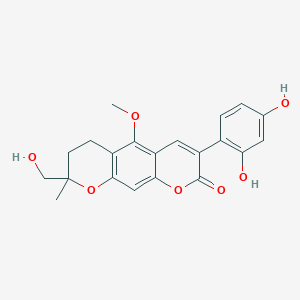
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
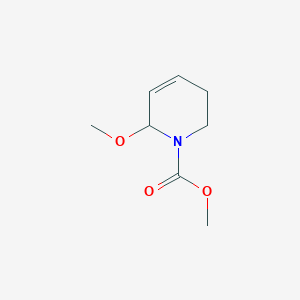

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
